molecular formula C6H7N3 B1278472 6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン CAS No. 53493-80-4

6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン

カタログ番号: B1278472
CAS番号: 53493-80-4
分子量: 121.14 g/mol
InChIキー: NBXIOQTYZWAAEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is known for its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer therapy .

科学的研究の応用

Anticancer Applications

One of the most promising applications of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives is their role as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is crucial in the DNA damage response pathway, making it a target for cancer therapy.

  • Case Study : A study highlighted the discovery of several derivatives that exhibited potent ATR inhibition. Notably, compound 5g demonstrated an IC50 value of 0.007 μM against ATR kinase and showed significant anti-tumor activity in vitro by reducing phosphorylation levels of ATR and its downstream signaling proteins .
  • Molecular Interactions : Molecular docking studies indicated that these compounds effectively bind to the active site of ATR, providing insights into their mechanism of action and potential for therapeutic use in ovarian cancer and other malignancies.

Necroptosis Inhibition

Recent research has identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potential necroptosis inhibitors. Necroptosis is a form of programmed cell death implicated in various inflammatory diseases and cancers.

  • Case Study : A series of derivatives were synthesized and evaluated for their necroptotic activity. One representative compound displayed strong inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis pathways. Molecular dynamics simulations supported the binding interactions between these compounds and RIPK1, suggesting their potential as therapeutic agents for neurodegenerative diseases and cancer .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have provided valuable insights into how modifications affect biological activity.

  • Data Table : The following table summarizes various derivatives along with their structural features and biological activities:
Compound NameStructural FeaturesBiological Activity
Compound 5gPyrrolo[3,4-d]pyrimidine coreATR inhibitor with IC50 = 0.007 μM
Compound 48fDimethyl substitution on pyrimidinePotent anticancer activity
Compound 26Allosteric modulator characteristicsNecroptosis inhibition

Synthesis Techniques

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are commonly employed in industrial settings to enhance efficiency.

Broader Biological Activities

Beyond anticancer properties, compounds within this class have shown potential in treating various conditions due to their ability to interact with multiple biological targets.

  • Pharmacological Potential : The unique structural features contribute to enhanced binding affinity and specificity towards enzymes or receptors compared to similar compounds lacking such substituents. This characteristic could lead to distinct pharmacological profiles and greater efficacy in therapeutic applications.

生化学分析

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with receptor-interacting protein kinase 1 (RIPK1), where 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine acts as an inhibitor . This interaction is significant because RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RIPK1, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can prevent the activation of downstream signaling pathways that lead to cell death . This inhibition can result in altered gene expression profiles and changes in cellular metabolism, ultimately affecting cell survival and function.

Molecular Mechanism

The molecular mechanism of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its binding interactions with biomolecules. Specifically, it binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of RIPK1 and subsequent necroptotic signaling. Additionally, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine maintains its inhibitory activity against RIPK1 over extended periods, suggesting good stability

Dosage Effects in Animal Models

The effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

化学反応の分析

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

類似化合物との比較

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific ring structure, which provides a distinct binding affinity and selectivity for ATR kinase. This makes it a valuable lead compound for the development of new cancer therapies .

生物活性

Overview

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response, making this compound a promising candidate for cancer therapy. This article explores the biological activity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Targeting ATR Kinase:
The primary mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its ability to inhibit ATR kinase. By binding to the active site of ATR, it prevents the phosphorylation of downstream targets involved in the DNA damage response. This inhibition leads to:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in various cancer cell lines.
  • Apoptosis: It promotes apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and bax while downregulating anti-apoptotic proteins like bcl-2.

Biochemical Pathways:
The compound influences several biochemical pathways, including:

  • One-Carbon Metabolism: It affects folate-mediated one-carbon transfer reactions crucial for nucleotide and amino acid biosynthesis.
  • Cell Signaling: Modulates cell signaling pathways and gene expression related to tumor growth and survival .

Pharmacokinetics

Research indicates that derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibit favorable pharmacokinetic profiles. For instance:

  • Bioavailability: One study reported a bioavailability of approximately 30% in SD rats.
  • Drug Interaction Potential: The compound demonstrates low risk for drug-drug interactions and high permeability across biological membranes .

In Vitro Studies

Recent studies have highlighted the potent anti-tumor activity of various derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:

CompoundIC50 Against ATR (μM)Cell Lines TestedObservations
5g0.007OVCAR-3Significant reduction in ATR phosphorylation; strong anti-tumor activity .
48f0.003HT-29, HCT116Synergistic effects with other chemotherapeutics like cisplatin and olaparib .
--LoVo, SW620Strong monotherapy efficacy in ATM-deficient tumor cells .

Case Studies

  • Ovarian Cancer Treatment:
    A study involving compound 5g demonstrated significant efficacy against ovarian cancer cell lines by inhibiting ATR kinase activity. The compound's ability to reduce ATR phosphorylation levels correlated with its anti-tumor effects.
  • Combination Therapies:
    The combination of compound 48f with standard chemotherapeutic agents showed enhanced efficacy in various cancer models, indicating its potential as part of multi-agent regimens for treating resistant tumors .

特性

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIOQTYZWAAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449623
Record name 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53493-80-4
Record name 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of formamidine hydrochloride (190 mg) in anhydrous ethanol (25.0 mL) under nitrogen were added sodium ethoxide (21% wt in ethanol, 1.2 mL) and 4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one (300 mg, prepared as described for Step B, Intermediate 4). The mixture was refluxed at 80° C. for 8 h. The reaction mixture was cooled to ambient temperature and diluted with ethyl acetate. The organic layer was washed sequentially with 5% aqueous citric acid solution and brine, dried over anhydrous sodium sulfate, filtered, concentrated. The crude residue was deprotected by treatment with 4N methanolic hydrogen chloride for 2.5 h. The mixture was concentrated and the residue purified by chromatography on a Biotage® system (silica, gradient 15% to 25% of 10% concentrated ammonium hydroxide in methanol/dichloromethane) to give the title compound. LC-MS=243.1 (M+1).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 3
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 5
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 6
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Customer
Q & A

Q1: What are the key structural features of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines and how are they synthesized?

A1: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines consist of a pyrimidine ring fused to a pyrrolidine ring. A key intermediate in their synthesis is often a 1-aryl-4-cyano-3-pyrrolidinone or a related 3-amino-3-pyrroline derivative. [, , ] These intermediates can be further modified to introduce various substituents at different positions of the molecule. For instance, researchers have synthesized derivatives with aryl substituents at the 6-position, as well as 4-hydroxy, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives. [, ]

Q2: How does the structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives influence their biological activity?

A2: Research suggests that modifications to the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, introducing specific chloro-substituted benzoyl groups or a 3,4-dichlorophenylthiocarbamoyl group at the 6-position enhanced antiparasitic activity against Plasmodium berghei and Plasmodium gallinaceum compared to the unsubstituted parent compound. [] This highlights the importance of SAR studies in optimizing the structure of these compounds for specific therapeutic applications.

Q3: What are the potential applications of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives in drug discovery?

A3: Studies have identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potential antifolates, which are compounds that inhibit the enzyme dihydrofolate reductase (DHFR). [] DHFR is crucial for folate metabolism and, consequently, for DNA synthesis. Inhibiting DHFR can disrupt cell growth and proliferation, making antifolates valuable in targeting rapidly dividing cells like those found in parasites causing diseases like malaria. Furthermore, recent research has explored 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as potential ATR inhibitors. [, ] ATR kinase is a key regulator of the DNA damage response pathway, making it an attractive target for cancer therapy. These studies highlight the versatility of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and its potential to yield compounds with diverse biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。